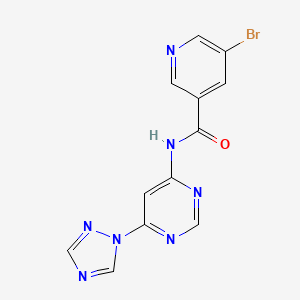

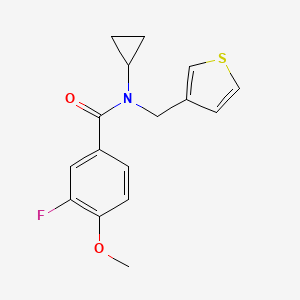

![molecular formula C24H25N5O2S B3014070 2-[3-(4-苄基哌嗪-1-基)-3-氧代丙基]-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮 CAS No. 1028685-38-2](/img/structure/B3014070.png)

2-[3-(4-苄基哌嗪-1-基)-3-氧代丙基]-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those with a quinazoline backbone, has been a subject of interest due to their potential biological activities. The papers provided detail the synthesis of various quinazoline derivatives with modifications intended to enhance their interaction with biological targets. For instance, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues involved novel synthetic routes starting with anthranilonitrile and a hydrazide, leading to compounds with high affinity for the benzodiazepine receptor . Similarly, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with different pharmacophore groups, including piperazine, piperidine, and morpholine, was achieved using NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography, resulting in compounds with promising antitumor activity . The synthesis of 2,3-disubstituted quinazoline-4(3H)-ones also yielded compounds with potent antibacterial and antioxidant properties . Additionally, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones from 3-amino-2-benzylamino-3H-quinazolin-4-one demonstrated significant antihypertensive activity in vivo .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The structural characterization of these compounds was performed using various analytical techniques. For example, the 2-(benzimidazol-2-yl)quinoxalines were characterized by NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography, which confirmed the presence of the intended substituents and the overall molecular framework . The molecular structures of the synthesized compounds in the other studies were corroborated using similar techniques, including IR, (1)H NMR, and Mass analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often include cyclization, alkylation, and condensation steps. For instance, the cyclization of 3-(2aminophenyl)quinazoline-2-thioxo-4-ones led to the formation of benzimidazo[1,2-c]quinazoline-6(5H)-thiones, and subsequent alkylation produced S-alkyl derivatives . The Mannich reaction was employed to synthesize bases of Benzimidazo[1,2-c] quinazolin-6(5h)-thione, which involved the treatment with paraformaldehyde and secondary amines or different ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The papers provided do not explicitly detail these properties; however, the biological evaluation of these compounds suggests that they possess the necessary stability and bioavailability to interact with biological targets effectively. For example, the 2-(benzimidazol-2-yl)quinoxalines showed selective cytotoxic effects against human lung adenocarcinoma cells without causing hemolysis, indicating a favorable toxicity profile . The antibacterial and antioxidant activities of the 2,3-disubstituted quinazoline-4(3H)-ones also suggest that these compounds have the appropriate chemical properties to exert their biological effects .

科学研究应用

α1-肾上腺素受体拮抗剂和抗高血压药

包括2-[3-(4-苄基哌嗪-1-基)-3-氧代丙基]-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮在内的化合物已被研究为潜在的α1-肾上腺素受体拮抗剂和抗高血压药。这些化合物对α1-肾上腺素受体表现出高结合亲和力,并在体内显示出显着的抗高血压活性 (Chern et al., 1993)。

抗菌和抗氧化潜力

该化合物的系列衍生物已显示出对各种细菌菌株的有效抑制作用,证明了显着的抗菌活性。此外,某些衍生物在自由基清除试验中表现出深远的抗氧化潜力 (Kumar et al., 2011)。

抗惊厥活性

对2-[3-(4-苄基哌嗪-1-基)-3-氧代丙基]-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮的衍生物的研究导致发现了具有抗惊厥作用的化合物。这些化合物在动物模型中显示出从弱到中等的抗惊厥作用 (Bunyatyan et al., 2020)。

抗癌作用

一些衍生物已因其抗癌作用而被探索。涉及分子对接研究的研究表明,某些化合物可能具有作为化疗剂的潜力,对各种癌细胞系显示出有希望的活性 (Laxminarayana et al., 2021)。

抗组胺药

已经合成并评估了几种新型衍生物作为H1-抗组胺剂的潜力。该类化合物在动物模型中显示出对组胺诱导的支气管痉挛的显着保护作用,表明它们在该治疗领域的效用 (Alagarsamy & Parthiban, 2013)。

作用机制

Target of Action

Compounds with similar structures, such as n-arylpiperazines , have been found to interact with various targets, including the Mitogen-activated protein kinase 14 .

Mode of Action

Based on its structural similarity to other n-arylpiperazines , it may interact with its targets, leading to changes in cellular processes.

Pharmacokinetics

The compound’s structure suggests that it may have drug-like properties

Result of Action

Compounds with similar structures have been found to have various biological activities, including antimicrobial activity .

属性

IUPAC Name |

2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c30-21(28-14-12-27(13-15-28)16-17-6-2-1-3-7-17)11-10-20-23(31)29-22(25-20)18-8-4-5-9-19(18)26-24(29)32/h1-9,20,25H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXIWTHIRZFKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

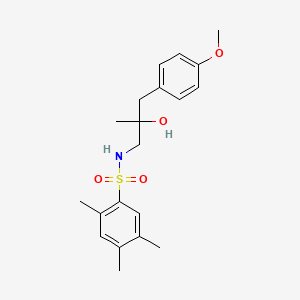

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)

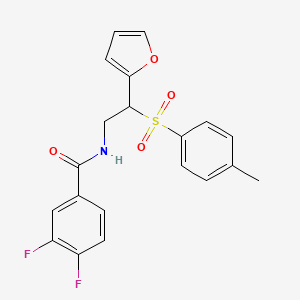

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

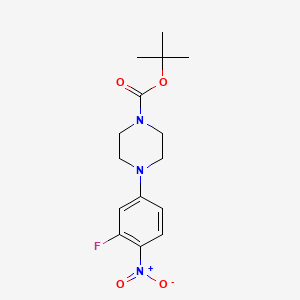

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)